2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one
Overview
Description
2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one is an organic compound with the molecular formula C10H10N2O. It is a heterocyclic compound containing a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
Similar compounds such as azoles are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been shown to have antioxidant properties, suggesting that they may interact with pathways related to oxidative stress .
Pharmacokinetics
Similar compounds such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto) are known to be low sensitive and thermally stable high energetic materials .
Result of Action
Similar compounds have demonstrated adequate cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one. For instance, the presence of bulky side groups can impede diffusion and orientation toward O-centered radicals, affecting the compound’s antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with a suitable ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound has a similar structure but differs in the arrangement of nitrogen atoms in the ring.
1-Phenyl-3-methylpyrazolone: Another structurally related compound with different chemical properties.
Uniqueness: 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-phenyl-4H-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-9(13)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMZCGEAIGPEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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